(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid
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Overview
Description
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with amino groups and a pentan-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of amino groups, and attachment of the pentan-3-yloxy group. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.
Amino Group Introduction: Amination reactions using reagents such as ammonia or amines under specific conditions.
Pentan-3-yloxy Group Attachment: Etherification reactions using pentan-3-ol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-4,5-Diamino-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylic acid
- (3R,4R,5S)-4,5-Diamino-3-(hexan-4-yloxy)cyclohex-1-ene-1-carboxylic acid
Uniqueness
(3R,4R,5S)-4,5-Diamino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22N2O3 |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
(3R,4R,5S)-4,5-diamino-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-3-8(4-2)17-10-6-7(12(15)16)5-9(13)11(10)14/h6,8-11H,3-5,13-14H2,1-2H3,(H,15,16)/t9-,10+,11+/m0/s1 |
InChI Key |
RNQDCSINGDYZIY-HBNTYKKESA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)N)C(=O)O |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)N)C(=O)O |
Origin of Product |
United States |
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